molecular formula C9H9ClFN B2585870 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1692252-63-3

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2585870
CAS No.: 1692252-63-3
M. Wt: 185.63
InChI Key: PMBPEIUEFDBDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline ( 1692252-63-3) is a synthetic organic compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), a privileged scaffold in medicinal chemistry known for its presence in a wide range of biologically active natural products and approved therapeutics . The core tetrahydroisoquinoline structure is a secondary amine, and this specific analog is differentiated by the presence of both chloro and fluoro substituents on its aromatic ring, which significantly influences its electronic properties, reactivity, and potential for molecular interactions . This chemical serves as a versatile and high-value building block in organic and medicinal chemistry research. Its primary research value lies in its use as a key intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates . The presence of two different halogen atoms (chloro and fluoro) offers distinct and orthogonal sites for further chemical modification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to introduce a wide array of substituents and create targeted libraries of compounds . The tetrahydroisoquinoline scaffold is a common structural feature in compounds with diverse biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties . As such, this compound is an ideal precursor for constructing analogs to explore structure-activity relationships (SAR) and for the discovery of new lead compounds against various diseases. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

8-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBPEIUEFDBDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline with suitable reagents to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, modifications at the C-8 position of tetrahydroisoquinoline can enhance antiproliferative activity against various cancer cell lines. In one study, a derivative of tetrahydroisoquinoline demonstrated improved selectivity and potency against ovarian cancer cell lines compared to standard treatments like Tamoxifen .

Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects. These compounds may interact with neuroreceptors and enzymes involved in neurodegenerative diseases. The structural modifications in compounds like 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline can lead to enhanced binding affinity for specific targets related to neuroprotection .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain tetrahydroisoquinoline derivatives possess significant activity against a range of pathogens, making them potential candidates for developing new antibiotics or antifungal agents .

Biological Research

Structure-Activity Relationship Studies
The study of structure-activity relationships (SAR) is crucial in understanding how modifications to the tetrahydroisoquinoline scaffold affect biological activity. Research has shown that introducing various substituents at specific positions on the ring can lead to significant changes in potency and selectivity against different biological targets .

Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases that play roles in cancer progression or neurodegeneration .

Industrial Applications

Synthesis of Specialty Chemicals
In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties facilitate the development of specialty chemicals used in various applications, including dyes and pigments .

Pharmaceutical Development
The compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its potential applications span across multiple disease areas, including cancer and neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of various tetrahydroisoquinoline derivatives, this compound was found to exhibit significant cytotoxic effects against ovarian cancer cell lines (SKOV-3) with a GI50 value indicating potent activity. Modifications at the C-8 position were shown to enhance selectivity towards tumor cells compared to non-tumor cells .

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of tetrahydroisoquinolines revealed that this compound could modulate neuroinflammatory responses by inhibiting specific signaling pathways involved in neuronal damage. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Halogen-Substituted Analogues

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Structure : 8-Br, 6-F, HCl salt (C₉H₉BrFN·HCl, MW 266.54 g/mol).
  • Comparison : Bromine at position 8 increases molecular weight and lipophilicity (logP ~2.1 vs. ~1.7 for Cl) compared to the chloro analogue. This may enhance membrane permeability but reduce solubility. Bromine’s larger atomic radius could introduce steric hindrance, affecting receptor binding .
8-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Structure : 8-F, HCl salt (C₉H₁₀FN·HCl, MW 187.64 g/mol).
  • Comparison : The absence of a 6-chloro substituent simplifies synthesis but reduces electronic diversity. Fluorine’s high electronegativity enhances BBB penetration, a key feature for CNS-targeted drugs .
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Structure : 6-CF₃, HCl salt (C₁₀H₁₀F₃N·HCl, MW 237.65 g/mol).
  • Comparison : The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability but reducing aqueous solubility. This substitution may favor interactions with hydrophobic binding pockets .

Aromatic and Functionalized Analogues

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
  • Structure : 6-Cl, 1-phenyl (C₁₅H₁₄ClN, MW 243.73 g/mol).
  • The lack of a 8-substituent simplifies the electronic profile, shifting pharmacological activity away from CNS targets .
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • Structure: 6-Cl, 1-carboxylic acid, 2-(4-fluorophenyl) (C₁₆H₁₂ClFNO₂, MW 312.73 g/mol).
  • Comparison: The carboxylic acid group increases polarity, reducing BBB penetration but enhancing solubility.

Amino-Substituted Analogues

8-Amino-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines
  • Structure : 8-NH₂, 2-CH₃, 4-aryl substituents.
  • Comparison: Amino groups enable hydrogen bonding, critical for antidepressant activity (e.g., nomifensine derivatives). The absence of halogens in these compounds highlights the trade-off between polar interactions and lipophilicity .

Biological Activity

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9ClFN
  • Molecular Weight : 185.63 g/mol
  • Structure : Characterized by a chlorine atom at the 8th position and a fluorine atom at the 6th position on the isoquinoline ring.

The biological activity of this compound is attributed to its interaction with various biological targets. The compound can modulate enzyme activities and receptor functions, which leads to its diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Modulation : It can bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, in vitro tests demonstrated that certain analogs have cytotoxic effects against ovarian cancer cell lines (GI50 values ranging from 13.14 μM to 17.14 μM) .
    • The presence of specific substituents on the tetrahydroisoquinoline scaffold has been linked to enhanced potency against cancer cells while maintaining selectivity towards non-cancerous cells .
  • Antimicrobial Properties :
    • Tetrahydroisoquinoline derivatives have been tested for their antimicrobial efficacy against various pathogens. The unique substitution pattern of this compound enhances its reactivity and potential effectiveness against bacterial strains .
  • Neuroprotective Effects :
    • Some studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative disorders . This activity is likely due to their ability to modulate neurotransmitter systems.

Case Studies

  • Ovarian Cancer Research :
    • A study focused on the synthesis of novel quinolone derivatives derived from tetrahydroisoquinolines showed improved anticancer activity against SKOV-3 ovarian cancer cells compared to previous compounds . The modifications made to the structure significantly affected both cytotoxicity and selectivity.
  • Antimalarial Activity :
    • Another research effort highlighted the anti-malarial properties of tetrahydroisoquinolone derivatives against Plasmodium falciparum, indicating that these compounds could be effective against resistant strains . The structure-activity relationship (SAR) studies revealed critical insights into how modifications influence efficacy.

Comparison with Similar Compounds

Compound NameAnticancer GI50 (μM)Antimalarial ActivityNeuroprotective Potential
This compound13.14 - 17.14ModeratePotential
6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline15.00LowLimited
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline12.00HighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.